molecular formula C24H24FN5O2S2 B2566369 2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide CAS No. 1359174-39-2

2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B2566369
CAS No.: 1359174-39-2
M. Wt: 497.61
InChI Key: RQYQFJYYSJPIOG-UHFFFAOYSA-N
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Description

2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide is a useful research compound. Its molecular formula is C24H24FN5O2S2 and its molecular weight is 497.61. The purity is usually 95%.
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Scientific Research Applications

Novel Coordination Complexes and Antioxidant Activity

Research has led to the synthesis and characterization of pyrazole-acetamide derivatives, including coordination complexes with potential antioxidant activity. These complexes, synthesized from pyrazole-acetamide derivatives, have shown significant antioxidant activity in vitro, suggesting their relevance in medicinal chemistry and as potential therapeutic agents (K. Chkirate et al., 2019).

Drug Efficacy and Molecular Docking Studies

Another study explored the synthesis of novel pyrazole carbaldehyde derivatives, assessing their biological properties including antioxidant, anti-breast cancer, and anti-inflammatory activities. The study included molecular docking to examine the interaction between synthesized compounds and enzymes responsible for inflammation and breast cancer, highlighting the compounds' potential as COX-2 inhibitors or anti-inflammatory drugs (P. Thangarasu et al., 2019).

Glutaminase Inhibitors for Cancer Therapy

BPTES analogs, including derivatives of pyrazolo[4,3-d]pyrimidin, have been synthesized and evaluated for their potency as glutaminase inhibitors. This research aimed at identifying compounds with improved drug-like properties for cancer therapy, demonstrating the significance of these derivatives in developing therapeutic agents (K. Shukla et al., 2012).

Imaging of Neuroinflammation

A series of pyrazolo[1,5-a]pyrimidines derivatives, closely related to the studied compound, have been synthesized and evaluated for their binding potential to the translocator protein 18 kDa (TSPO). These compounds, including radiolabeled analogs, were investigated through biodistribution and positron emission tomography (PET) imaging in models of neuroinflammation, contributing to the understanding of neuroinflammatory processes (Annelaure Damont et al., 2015).

Antibacterial Agents

Research into novel heterocyclic compounds containing a sulfonamido moiety, including pyrazolo[4,3-d]pyrimidin derivatives, aimed at developing new antibacterial agents. This study led to the identification of compounds with significant antibacterial activity, showcasing the potential of these derivatives in addressing microbial resistance (M. E. Azab et al., 2013).

Properties

IUPAC Name

2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O2S2/c1-4-30-22-21(15(2)28-30)27-24(29(23(22)32)13-16-8-10-17(25)11-9-16)34-14-20(31)26-18-6-5-7-19(12-18)33-3/h5-12H,4,13-14H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYQFJYYSJPIOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)F)SCC(=O)NC4=CC(=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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